3-Methylheptane-3-peroxol

Description

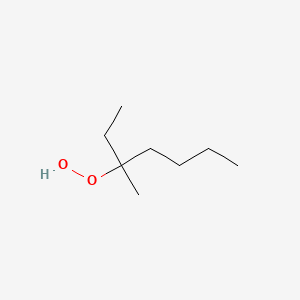

Structure

3D Structure

Properties

CAS No. |

61756-38-5 |

|---|---|

Molecular Formula |

C8H18O2 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

3-hydroperoxy-3-methylheptane |

InChI |

InChI=1S/C8H18O2/c1-4-6-7-8(3,5-2)10-9/h9H,4-7H2,1-3H3 |

InChI Key |

AJUOCWYHEUCNHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(CC)OO |

Origin of Product |

United States |

Synthetic Methodologies for Tertiary Alkyl Hydroperoxides

Direct Alkylation of Hydrogen Peroxide

The direct alkylation of hydrogen peroxide represents a common and straightforward approach for the synthesis of alkyl hydroperoxides. This method typically involves the reaction of an alcohol or alkene with hydrogen peroxide under acidic conditions.

Acid-catalyzed reactions are frequently employed for the synthesis of tertiary hydroperoxides from the corresponding tertiary alcohols. For the synthesis of 3-Methylheptane-3-peroxol, this would involve the reaction of 3-methyl-3-heptanol (B1630388) with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds through the formation of a tertiary carbocation, which is subsequently trapped by hydrogen peroxide. Similarly, alkenes can serve as precursors, where the acid catalyst protonates the double bond to form a carbocation intermediate that reacts with hydrogen peroxide.

The mechanism of acid-catalyzed alkylation hinges on the formation of a stabilized carbocation. Tertiary alcohols are ideal substrates because they readily form stable tertiary carbocations upon protonation and loss of water. The nucleophilic hydrogen peroxide then attacks the carbocation to form the target hydroperoxide. The key steps are:

Protonation of the tertiary alcohol by the acid catalyst.

Elimination of a water molecule to form a planar tertiary carbocation.

Nucleophilic attack by a hydrogen peroxide molecule on the carbocation.

Deprotonation to yield the final tertiary alkyl hydroperoxide.

This process is an equilibrium, and reaction conditions must be controlled to favor the formation of the hydroperoxide product.

Hydroperoxymercuriation and Subsequent Reduction

An alternative method for the synthesis of alkyl hydroperoxides from alkenes is hydroperoxymercuriation, followed by a reduction step. rsc.org This process involves the reaction of an alkene with hydrogen peroxide and a mercury(II) salt, typically mercury(II) acetate, to form an organomercury hydroperoxide intermediate. Subsequent reductive demercuriation, usually with sodium borohydride (B1222165) in a basic solution, replaces the mercury with hydrogen to yield the alkyl hydroperoxide. rsc.org This method offers a different regioselectivity compared to direct acid-catalyzed hydration and can be a valuable tool for specific synthetic targets.

Alkylation of gem-Dihydroperoxides and Subsequent Deprotection

A versatile, albeit indirect, method for synthesizing hydroperoxides involves the use of gem-dihydroperoxides (DHPs) as precursors. unl.edunih.govnih.gov These DHPs are typically prepared from ketones reacting with hydrogen peroxide. nih.gov The general strategy involves a two-fold alkylation of the DHP to form a bisperoxyacetal, followed by acidic hydrolysis to release the desired alkyl hydroperoxide and regenerate the starting ketone. unl.edunih.govnih.gov

However, research has shown that this methodology is generally effective for the synthesis of primary and secondary alkyl hydroperoxides. nih.govunl.edu Attempts to synthesize tertiary hydroperoxides via this route by using tertiary electrophiles (e.g., tert-butyl bromide) have been unsuccessful, leading to either no reaction or rapid elimination. nih.govunl.edu This limitation suggests that the alkylation of gem-dihydroperoxides is likely not a viable pathway for the synthesis of this compound.

| Entry | Electrophile | Conditions | Result |

| 1 | n-C10H21I | Ag2O, EtOAc | Good yield (bisalkylation) |

| 2 | 2-iodooctane | Ag2O or Base | No reaction or trace product |

| 3 | t-BuBr | Ag2O, EtOAc | Monoalkylation, trace bisalkylation |

| 4 | t-BuBr | Base (K2CO3) | No Reaction or Decomposition |

| Table based on findings for alkylation of 1,1-dihydroperoxides. nih.gov |

The final deprotection step to release the hydroperoxide from the bisperoxyacetal is typically achieved under acidic conditions, such as with aqueous sulfuric acid. nih.govunl.edu

Continuous Flow Chemistry in Peroxide Synthesis

The synthesis of peroxides, which are often thermally unstable and potentially explosive, can be made significantly safer and more efficient using continuous flow chemistry. researchgate.netthieme-connect.comresearchgate.net Flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and a small reaction volume at any given time, which mitigates the risks associated with hazardous reactions. researchgate.netmt.com

Key advantages of using continuous flow for peroxide synthesis include:

Enhanced Safety : Small reactor volumes minimize the potential hazard of accumulating large quantities of explosive peroxides. researchgate.net Excellent heat exchange prevents the formation of localized hot spots that can lead to thermal runaway. researchgate.net

Improved Efficiency : The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling faster reactions and better control. thieme-connect.com

Higher Yields and Purity : Precise control over stoichiometry, residence time, and temperature often leads to cleaner reactions with fewer byproducts. mt.com

Scalability : Scaling up production is typically more straightforward than with batch processes, as it can often be achieved by running the system for longer or by using multiple reactors in parallel. flinders.edu.au

This technology is well-suited for the synthesis of thermally sensitive compounds like this compound, allowing for reactions to be performed under conditions that might be unsafe in traditional batch reactors. researchgate.netgoogle.com

Approaches Towards Enantiomerically Enriched Chiral Alkyl Hydroperoxides

Since this compound possesses a stereocenter at the C3 position, the synthesis of enantiomerically enriched forms is a significant consideration. Several strategies exist for achieving asymmetric synthesis of chiral peroxides.

Catalytic asymmetric methods are highly desirable for producing optically active peroxides. chinesechemsoc.org This can involve the conjugate addition of hydroperoxides to α,β-unsaturated compounds in the presence of chiral catalysts. chinesechemsoc.org While many methods have been developed, the field is still evolving to expand the scope and efficiency of catalysts for enantioselective peroxidation. chinesechemsoc.org

Another approach is through kinetic resolution, where one enantiomer of a racemic hydroperoxide reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantiomerically enriched hydroperoxide. For example, enzyme-catalyzed reactions, such as those using peroxidases, can achieve kinetic resolution of racemic hydroperoxides. acs.org The Sharpless epoxidation, a well-known enantioselective reaction, utilizes tert-butyl hydroperoxide in the presence of a chiral catalyst to deliver an oxygen atom stereoselectively. pressbooks.pub Similar principles can be applied to develop catalytic systems for the asymmetric synthesis of chiral hydroperoxides themselves.

| Method | Description | Key Feature |

| Asymmetric Peroxidation | Conjugate addition of a hydroperoxide to a prochiral substrate using a chiral catalyst. | Creates a new stereocenter with high enantioselectivity. chinesechemsoc.orgnih.gov |

| Kinetic Resolution | A chiral catalyst or enzyme selectively reacts with one enantiomer of a racemic hydroperoxide mixture. | Separates enantiomers, leaving one enriched. acs.org |

| Chiral Auxiliary | A chiral auxiliary is attached to the substrate, directing the attack of the hydroperoxide before being cleaved. | Stoichiometric use of a chiral molecule to control stereochemistry. |

These methods provide pathways to access specific enantiomers of chiral molecules like this compound, which is crucial for applications in stereoselective synthesis and biological studies.

Decomposition Pathways and Mechanistic Studies of 3 Methylheptane 3 Peroxol

Thermal Decomposition Mechanisms and Kinetics

The thermal decomposition of alkyl hydroperoxides is a homolytic cleavage of the weak O-O bond, which has a dissociation energy of approximately 30-50 kcal/mol. This initial step generates an alkoxyl radical and a hydroxyl radical.

For 3-Methylheptane-3-peroxol, the initial step would be: CH₃(CH₂)₄C(CH₃)(OOH)CH₂CH₃ → CH₃(CH₂)₄C(CH₃)(O•)CH₂CH₃ + •OH

The kinetics of thermal decomposition for organic peroxides typically follow first-order kinetics. The rate of decomposition is highly dependent on temperature. The self-accelerating decomposition temperature (SADT) is a critical parameter for the safe handling of organic peroxides, representing the lowest temperature at which a substance in a specific packaging can undergo self-accelerating decomposition.

Structural and Environmental Factors Affecting Decomposition Rate and Products

The rate of thermal decomposition and the distribution of products are influenced by several factors:

Molecular Structure: The stability of the resulting alkoxyl radical plays a significant role. Tertiary alkoxyl radicals, such as the 3-methylheptan-3-oxyl radical expected from this compound, are relatively stable, influencing subsequent reaction pathways.

Solvent Effects: The nature of the solvent can affect the decomposition rate. In solvents capable of donating a hydrogen atom, the initially formed radicals can abstract a hydrogen, leading to the formation of the corresponding alcohol and a new solvent-derived radical. This can initiate a radical chain decomposition of the hydroperoxide.

Concentration: At higher concentrations, induced decomposition can become more significant, where radicals attack intact hydroperoxide molecules.

Catalyzed Decomposition Pathways

The decomposition of hydroperoxides can be significantly accelerated by the presence of catalysts, which can promote either radical or ionic pathways.

Transition Metal-Catalyzed Decomposition

Transition metal ions, particularly those with variable oxidation states such as cobalt, iron, and manganese, are potent catalysts for the decomposition of hydroperoxides. The mechanism generally involves a redox cycle (Haber-Weiss mechanism).

For this compound, the reactions with a metal ion (Mⁿ⁺) would be: CH₃(CH₂)₄C(CH₃)(OOH)CH₂CH₃ + Mⁿ⁺ → CH₃(CH₂)₄C(CH₃)(O•)CH₂CH₃ + OH⁻ + M⁽ⁿ⁺¹⁾⁺ CH₃(CH₂)₄C(CH₃)(OOH)CH₂CH₃ + M⁽ⁿ⁺¹⁾⁺ → CH₃(CH₂)₄C(CH₃)(OO•)CH₂CH₃ + H⁺ + Mⁿ⁺

This catalytic cycle generates both alkoxyl and peroxyl radicals, which can then initiate further reactions. The use of transition metal catalysts can dramatically lower the decomposition temperature of hydroperoxides.

Acid-Catalyzed Activation and Subsequent Decomposition

In the presence of strong acids, the decomposition of hydroperoxides can proceed through an ionic mechanism. Protonation of the hydroperoxide group makes it a better leaving group (water).

For this compound, the acid-catalyzed pathway would likely involve protonation of the terminal oxygen atom, followed by the elimination of water to form a carbocation. This carbocation can then undergo rearrangement (e.g., via a 1,2-alkyl or 1,2-hydride shift) to a more stable carbocation before reacting with a nucleophile or eliminating a proton to form an alkene. This is analogous to the Hock rearrangement of cumene (B47948) hydroperoxide, which yields phenol and acetone.

The specific products from the acid-catalyzed decomposition of this compound would depend on the relative migratory aptitude of the alkyl groups attached to the tertiary carbon.

Photolytic Decomposition Pathways

Ultraviolet (UV) radiation can also induce the homolytic cleavage of the O-O bond in hydroperoxides, similar to thermal decomposition. nih.gov The energy of the UV photons is sufficient to break this weak bond, generating alkoxyl and hydroxyl radicals. nih.gov

CH₃(CH₂)₄C(CH₃)(OOH)CH₂CH₃ + hν → CH₃(CH₂)₄C(CH₃)(O•)CH₂CH₃ + •OH

The subsequent reactions of these radicals will be similar to those observed in thermal decomposition. Spin trapping techniques using electron spin resonance (ESR) spectroscopy have been employed to detect and identify the radical intermediates formed during the photolysis of hydroperoxides. nih.gov

Formation of Secondary Decomposition Products

The primary radicals generated from the decomposition of this compound (the 3-methylheptan-3-oxyl radical and the hydroxyl radical) are highly reactive and will undergo further reactions to form a variety of stable secondary products.

Hydrogen Abstraction: The alkoxyl and hydroxyl radicals can abstract a hydrogen atom from a suitable donor (e.g., the solvent or another hydroperoxide molecule) to form the corresponding alcohol (3-methylheptan-3-ol) and water.

β-Scission: The tertiary 3-methylheptan-3-oxyl radical can undergo β-scission, which involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. This results in the formation of a ketone and an alkyl radical. For the 3-methylheptan-3-oxyl radical, there are three possible C-C bonds that can cleave, leading to different ketone and radical products. For example:

Cleavage of the methyl group would yield heptan-3-one and a methyl radical.

Cleavage of the ethyl group would yield 2-methylhexan-2-one and an ethyl radical.

Cleavage of the butyl group would yield 3-methyl-3-pentanone and a butyl radical.

Radical Combination: The various radicals present in the system can combine to form a range of higher molecular weight products.

The relative importance of these secondary reaction pathways depends on the reaction conditions, such as temperature, solvent, and the presence of other reactive species.

Formation of Carbonyl Compounds (Aldehydes and Ketones)

A significant pathway in the decomposition of tertiary alkyl hydroperoxides involves the formation of carbonyl compounds, specifically aldehydes and ketones. This process is a direct consequence of the subsequent reactions of the initially formed alkoxy radical.

The 3-methylheptan-3-yloxy radical, generated from the homolytic cleavage of this compound, can undergo β-scission. This process involves the cleavage of a carbon-carbon bond adjacent to the oxygen-centered radical, leading to the formation of a ketone and an alkyl radical. For the 3-methylheptan-3-yloxy radical, there are three potential β-scission pathways, leading to different ketone and alkyl radical products.

Pathway A: Cleavage of the methyl C-C bond results in the formation of heptan-3-one and a methyl radical.

Pathway B: Cleavage of the ethyl C-C bond results in the formation of 2-hexanone and an ethyl radical.

Pathway C: Cleavage of the butyl C-C bond results in the formation of propan-2-one (acetone) and a butyl radical.

The relative prevalence of these pathways is influenced by the stability of the resulting alkyl radical.

Furthermore, the radicals produced can participate in hydrogen abstraction reactions with other molecules, propagating a chain reaction and leading to a complex mixture of products. For instance, the hydroxyl radical is a powerful hydrogen abstractor and can initiate further decomposition or react with other organic molecules present in the system.

The decomposition of other tertiary hydroperoxides, such as cumene hydroperoxide, provides a well-documented example of this type of transformation, yielding acetone and phenol. wikipedia.org While the specific products differ based on the starting material, the underlying mechanistic principles of radical formation and subsequent rearrangement or fragmentation to form stable carbonyl compounds are analogous.

Interactive Data Table: Expected Carbonyl Products from the β-Scission of the 3-Methylheptan-3-yloxy Radical

| β-Scission Pathway | Bond Cleaved | Ketone Product | Alkyl Radical Formed |

| A | Methyl C-C | Heptan-3-one | Methyl radical |

| B | Ethyl C-C | 2-Hexanone | Ethyl radical |

| C | Butyl C-C | Propan-2-one | Butyl radical |

Generation of Polyperoxides and Cyclic Peroxides

Under certain conditions, the decomposition of hydroperoxides can lead to the formation of more complex peroxide structures, including polyperoxides and cyclic peroxides. These pathways are often competitive with the formation of carbonyl compounds and are influenced by factors such as reactant concentrations, temperature, and the presence of oxygen.

The alkyl radicals generated from β-scission of the alkoxy radical can react with molecular oxygen, if present, to form a new peroxy radical (R• + O₂ → ROO•). This peroxy radical can then react with another organic molecule to abstract a hydrogen atom, forming a new hydroperoxide, or it can participate in termination reactions. In scenarios with a high concentration of radicals and oxygen, the combination of peroxy radicals can lead to the formation of dialkyl peroxides and, in some cases, longer-chain polyperoxides.

The formation of cyclic peroxides from the decomposition of a simple tertiary alkyl hydroperoxide like this compound is less direct and typically involves a series of subsequent reactions. The formation of cyclic peroxides often requires specific structural features in the precursor molecule that facilitate intramolecular cyclization. For example, the cycloaddition of singlet oxygen to dienes is a known route to cyclic peroxides. wikipedia.org While not a direct decomposition product of this compound itself, the reactive radical intermediates generated during its decomposition could potentially initiate side reactions in a complex mixture that might lead to cyclic peroxide structures, although this would not be considered a primary decomposition pathway.

Research on other organic peroxides has shown that rearrangements can be key steps in forming cyclic structures. nih.gov However, without specific studies on this compound, the propensity for it to form polyperoxides or cyclic peroxides upon decomposition remains a matter of speculation based on the general reactivity of related compounds.

Computational and Theoretical Investigations of 3 Methylheptane 3 Peroxol

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical calculations are fundamental to understanding the reactivity of 3-methylheptane-3-peroxol and its associated radicals. These methods are used to map out the potential energy surface (PES) of a reaction, identifying stable molecules, transition states, and the energy barriers that govern reaction rates.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the reaction mechanisms of large organic molecules due to its favorable balance of computational cost and accuracy. For species involved in alkane oxidation, DFT methods such as B3LYP and M06-2X are frequently employed to explore the potential energy surfaces of hydroperoxide decomposition and peroxy radical reactions. mdpi.comresearchgate.net

In the context of this compound, DFT calculations are essential for locating the transition state (TS) structures for its unimolecular and bimolecular reactions. For instance, the unimolecular decomposition of a tertiary hydroperoxide like this compound proceeds via the cleavage of the weak O-O bond to form a 3-methylheptan-3-oxy radical and a hydroxyl radical. DFT can be used to calculate the activation energy for this bond scission. Similarly, DFT is applied to study the complex, multi-step pathways of peroxy radical isomerization, which are critical in low-temperature combustion chemistry. universityofgalway.ie

A typical DFT study involves:

Geometry Optimization: Finding the lowest energy structures for reactants, products, and transition states.

Frequency Analysis: Confirming that optimized structures are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for a TS) and calculating zero-point vibrational energies (ZPVE).

Reaction Path Following: Verifying that a transition state connects the intended reactants and products.

The table below shows representative activation energies for the decomposition of tertiary alkoxy radicals, analogous to the 3-methylheptan-3-oxy radical formed from this compound, calculated using DFT methods.

| Reactant Radical | β-Scission Products | Activation Energy (kcal/mol) at UB3LYP/6-31G(d,p) |

|---|---|---|

| tert-butoxy | acetone + •CH3 | 14.8 |

| tert-pentyloxy | acetone + •C2H5 | 12.8 |

| tert-pentyloxy | 2-butanone + •CH3 | 13.6 |

Data sourced from studies on analogous tertiary alkoxy radicals.

While DFT is a powerful tool for exploring complex potential energy surfaces, higher-level ab initio methods are often required for more accurate energy predictions. chemrxiv.org Coupled-cluster (CC) theory, particularly the CCSD(T) method (Coupled Cluster with Singles, Doubles, and perturbative Triples), is considered the "gold standard" in quantum chemistry for calculating the energies of single-reference molecules with high accuracy. nih.govnih.gov

For this compound and its corresponding peroxy radical (3-methylheptyl-3-peroxy), CC methods provide benchmark values for key thermochemical properties like bond dissociation energies (BDEs) and reaction enthalpies. The O-O bond in the hydroperoxide and the C-H bonds available for intramolecular hydrogen abstraction in the peroxy radical are critical parameters in kinetic models. High-level calculations on smaller, analogous systems like tert-butyl hydroperoxide have shown that methods like CBS-QB3 and G4 can predict enthalpies of formation to within chemical accuracy (±1 kcal/mol). acs.org

These high-accuracy single-point energy calculations are typically performed on geometries optimized at a lower level of theory (e.g., DFT or MP2) to reduce computational cost. This approach allows for the construction of highly accurate energy profiles for key reaction channels identified through DFT explorations.

The table below presents computed bond dissociation energies (BDEs) for tert-butyl hydroperoxide, a structural analog of this compound, demonstrating the application of high-level methods.

| Bond | CBS-QB3 BDE (kJ/mol) | CBS-APNO BDE (kJ/mol) |

|---|---|---|

| (CH3)3COO-H | 359.9 | 357.4 |

| (CH3)3CO-OH | 187.9 | 189.6 |

| (CH3)3C-OOH | 355.7 | 354.5 |

Data sourced from computational studies on tert-butyl hydroperoxide. acs.org

Kinetic Modeling and Rate Constant Predictions

The energetic data obtained from quantum chemical calculations serve as input for theoretical kinetics methods to predict temperature- and pressure-dependent rate constants. These predicted rates are essential for building the detailed chemical kinetic models used to simulate the combustion of fuels like 3-methylheptane (B165616). kaust.edu.saresearchgate.net

Transition State Theory (TST) is a cornerstone for calculating reaction rate constants. wikipedia.org For reactions with a well-defined energy barrier, the rate is determined by the Gibbs free energy of activation. However, conventional TST assumes the transition state is located at the saddle point of the potential energy surface, which is not always accurate, especially for reactions with low or no barriers.

Canonical Variational Transition State Theory (CVT) improves upon TST by variationally optimizing the position of the dividing surface between reactants and products to minimize the calculated rate constant, thereby accounting for recrossing effects. scispace.comumn.edu This is particularly important for radical-radical reactions and some abstraction reactions relevant to the this compound system.

For reactions involving the transfer of a hydrogen atom, such as intramolecular H-shifts in the 3-methylheptyl-3-peroxy radical, quantum mechanical tunneling can be significant, especially at lower temperatures. Theoretical models often incorporate corrections for tunneling, commonly using methods like the Wigner correction or the more sophisticated small-curvature tunneling (SCT) or large-curvature tunneling (LCT) approximations. umn.edu The combination of CVT with these tunneling corrections provides a robust framework for calculating accurate rate constants for elementary reactions. nih.gov

The temperature dependence of a reaction rate constant (k) is often expressed by the Arrhenius equation: k = A exp(-Ea / RT), where A is the pre-exponential factor and Ea is the activation energy. Theoretical kinetics methods are used to derive these Arrhenius parameters for elementary reactions in the 3-methylheptane oxidation mechanism.

For a given reaction, rate constants are calculated over a range of temperatures (e.g., 500-2000 K) using methods like CVT/SCT. The resulting temperature-dependent rate data are then fitted to the three-parameter Arrhenius form, k(T) = A Tn exp(-Ea / RT), which is the format used in combustion modeling databases. nist.gov

The table below provides representative theoretical Arrhenius parameters for reactions of peroxy radicals, which are analogous to those involving the 3-methylheptyl-3-peroxy radical.

| Reaction | A (cm³ molecule⁻¹ s⁻¹) | n | Ea (cal/mol) |

|---|---|---|---|

| CH3O2 + NO | 2.30E-12 | 0.0 | -360 |

| C2H5O2 + NO | 2.70E-12 | 0.0 | -360 |

| CH3O2 + HO2 | 3.80E-13 | 0.0 | -1000 |

Data represents generic rate rules for alkyl peroxy radicals used in kinetic modeling.

Conformational Analysis and Molecular Structure of Peroxy Radicals

The reactivity and reaction rates of flexible molecules like the 3-methylheptyl-3-peroxy radical are influenced by their conformational isomerism. Different conformers (rotamers) can have different energies and may present different C-H bonds as accessible for intramolecular H-abstraction, leading to different reaction pathways and product distributions. researchgate.net

Theoretical Studies on Electronic Structure and Bonding Characteristics

Theoretical and computational chemistry provide powerful tools to understand the fundamental properties of molecules like this compound. Studies on similar organic hydroperoxides reveal key characteristics of its electronic structure and bonding, primarily centered around the weak peroxide (-O-O-) bond.

The defining feature of any hydroperoxide is the peroxide functional group, which dictates its chemical reactivity. The electronic structure is characterized by the presence of a weak O-O single bond. wikipedia.org Quantum chemical calculations on a variety of organic peroxides consistently show that this bond is significantly weaker than C-C, C-H, or C-O bonds. wikipedia.orgwayne.edu The bond dissociation energy (BDE) for the O-O bond in most alkyl hydroperoxides is typically in the range of 45-50 kcal/mol (190-210 kJ/mol). wikipedia.orgwayne.edu This low BDE is a critical factor in the thermal instability of hydroperoxides and their role as initiators in radical chain reactions. researchgate.net

The geometry of the hydroperoxide group is also a subject of theoretical interest. The R-O-O angles (where R is the alkyl group) are approximately 110°, similar to the geometry in water. wikipedia.org A key feature is the C-O-O-H dihedral angle, which is typically around 120°. wikipedia.org For this compound, a tertiary hydroperoxide, the bulky 3-methylheptyl group would influence the conformational energetics around the peroxide bond.

Computational methods like Density Functional Theory (DFT) and high-level ab initio calculations (such as G2, CBS-APNO) are employed to determine these properties. wayne.eduacs.org These studies reveal that the highest occupied molecular orbital (HOMO) is often associated with the lone pair electrons on the oxygen atoms, making them susceptible to electrophilic attack. The lowest unoccupied molecular orbital (LUMO) is typically the antibonding σ* orbital of the O-O bond, which explains why the bond is readily cleaved upon receiving an electron or through thermal excitation. csu.edu.au

Table 1: Typical Calculated Bond Properties for Tertiary Alkyl Hydroperoxides

| Property | Typical Value | Significance |

|---|---|---|

| O-O Bond Dissociation Energy | 45-50 kcal/mol | Indicates a weak bond, prone to homolytic cleavage to form radicals. |

| O-O Bond Length | ~1.45 Å | Standard single bond length for peroxides. |

| C-O-O-H Dihedral Angle | ~120° | Influences molecular conformation and intramolecular interactions. |

Note: These are generalized values for tertiary alkyl hydroperoxides, as specific experimental or calculated values for this compound are not available.

Predictive Modeling of Complex Oxidation and Autoignition Processes

Alkyl hydroperoxides are known to be crucial intermediate species in the low-temperature oxidation and autoignition of hydrocarbons. sandia.gov The formation and subsequent decomposition of molecules like this compound are central to the chain-branching pathways that lead to rapid temperature and pressure rise in combustion systems.

Predictive models for combustion kinetics rely heavily on accurate thermochemical and kinetic data for all elementary reactions involved. In the case of this compound, its formation would occur via the reaction of a 3-methylhept-3-yl peroxy radical (ROO•) with a hydrogen donor or through intramolecular hydrogen abstraction. mdpi.com

The most critical reaction pathway for this hydroperoxide in autoignition models is its homolytic cleavage:

CH₃CH₂(CH₃)C(OOH)CH₂CH₂CH₂CH₃ → CH₃CH₂(CH₃)C(O•)CH₂CH₂CH₂CH₃ + •OH

This decomposition step is highly significant as it increases the number of radical species in the system, leading to an exponential growth in reaction rate, which is the hallmark of autoignition. sandia.gov The hydroxyl radical (•OH) is particularly reactive and can abstract a hydrogen atom from a fuel molecule, propagating the chain reaction.

Computational fluid dynamics (CFD) and chemical kinetics models incorporate these reaction mechanisms to simulate combustion phenomena. nih.gov The accuracy of these predictive models is contingent on the rate constants used for each elementary step. These rate constants are often determined through a combination of experimental measurements and theoretical calculations. For intermediates like this compound, where experimental data may be scarce, quantum chemical calculations are essential for estimating reaction barriers and rate constants. nih.gov

The presence and structure of the alkyl group (3-methylheptyl) also influence the subsequent reactions of the resulting alkoxy radical (CH₃CH₂(CH₃)C(O•)CH₂CH₂CH₂CH₃), which can undergo further decomposition (β-scission) or isomerization, leading to a complex product distribution observed in hydrocarbon oxidation. royalsocietypublishing.org

Table 2: Role of this compound in Oxidation Modeling

| Process | Role of this compound | Modeling Implication |

|---|---|---|

| Low-Temperature Oxidation | Key chain-branching intermediate. | Its formation and decomposition rates are critical parameters for predicting ignition delay. |

| Autoignition | Source of highly reactive •OH radicals upon decomposition. | Essential for capturing the rapid temperature increase and onset of ignition. |

| Product Formation | Precursor to alkoxy radicals which lead to ketones, aldehydes, and smaller hydrocarbons. | The reaction network of its decomposition products must be included for accurate species prediction. |

The development of detailed kinetic models for fuels often involves automated reaction mechanism generation, which would theoretically include pathways for the formation and consumption of this compound during the oxidation of 3-methylheptane.

Environmental and Atmospheric Chemical Fate of Organic Peroxides

Formation of Organic Peroxides in Atmospheric Processes

Organic peroxides in the atmosphere are predominantly secondary pollutants, formed from the oxidation of volatile organic compounds (VOCs). copernicus.org Their formation is a key aspect of atmospheric chemistry, primarily driven by photochemical reactions.

The primary pathway for the formation of organic peroxides begins with the oxidation of VOCs by hydroxyl radicals (•OH) and ozone (O₃). harvard.edu During the daytime, the photolysis of ozone in the presence of water vapor is a major source of hydroxyl radicals. harvard.edu These highly reactive •OH radicals can react with a wide range of VOCs. rightair.com.au

The reaction of •OH with alkanes, for example, proceeds via hydrogen abstraction, leading to the formation of an alkyl radical (R•). In the presence of oxygen, this alkyl radical is rapidly converted to an organic peroxy radical (RO₂•). copernicus.org

Similarly, VOCs containing carbon-carbon double bonds (alkenes) can react with ozone in a process called ozonolysis. nih.gov This reaction is a significant source of organic peroxides, especially in the absence of light. copernicus.org The ozonolysis of alkenes proceeds through the formation of a primary ozonide, which then decomposes to form a carbonyl compound and a Criegee intermediate (CI). acs.org These Criegee intermediates are highly reactive and can lead to the formation of various peroxide species. acs.org

| Initiating Species | Reactant VOC Type | Primary Intermediate | Key Products |

| Hydroxyl Radical (•OH) | Alkanes, Alkenes, etc. | Alkyl Radical (R•) | Organic Peroxy Radicals (RO₂•) |

| Ozone (O₃) | Alkenes | Criegee Intermediate (CI) | Carbonyls, Organic Peroxides |

This table summarizes the initial reactions of VOCs with hydroxyl radicals and ozone, leading to the formation of precursors for organic peroxides.

A significant class of organic peroxides formed in the atmosphere is the α-hydroxyalkyl hydroperoxides (HHPs), which are a type of α-hydroxyalkyl peroxy radical. copernicus.org These compounds are primarily formed from the reaction of stabilized Criegee intermediates (CIs) with water vapor. copernicus.org

The reaction sequence is as follows:

Ozonolysis of an alkene produces a Criegee intermediate.

The Criegee intermediate reacts with water to form a hydroxyalkyl hydroperoxide (HHP). copernicus.org

These HHPs are considered to play an essential role in the formation of secondary organic aerosol (SOA). copernicus.org The atmospheric degradation of HHPs is often initiated by hydroxyl radicals, leading to the formation of organic peroxy radicals as reactive intermediates. copernicus.org

Multiphase Chemical Transformation Pathways in the Atmosphere

Organic peroxides are involved in complex multiphase chemical transformations in the atmosphere, partitioning between the gas and particle phases. acs.orgresearchgate.netnih.gov Their presence in atmospheric aerosols is crucial in determining the aerosol's life cycle, including its formation, growth, and aging. acs.orgresearchgate.netnih.gov

Once in the condensed phase, such as in cloud droplets or aqueous aerosols, organic peroxides can undergo various reactions that differ significantly from their gas-phase chemistry. acs.orgresearchgate.net For instance, they can contribute to the formation of organic nitrates (ONs) through multiphase reactions with nitrite. bohrium.com This pathway is considered particularly important for the formation of ONs in aerosols in polluted urban environments. bohrium.com The mechanism involves the homolytic cleavage of an alkyl peroxynitrite intermediate. bohrium.com

Environmental Degradation Pathways

The environmental fate of organic peroxides is determined by several degradation pathways that transform them into other chemical species. These pathways include photolytic and thermolytic degradation, as well as reactions with other environmental species.

Photolytic degradation, or photolysis, involves the breaking of chemical bonds by solar radiation. noaa.gov While the O-O bond in organic peroxides is relatively weak, photolysis is generally considered a minor sink for these compounds in the atmosphere compared to other reaction pathways. acs.orgresearchgate.netnih.gov

Thermolytic degradation, or thermolysis, is the decomposition of a compound by heat. wikipedia.org The rate of thermal decomposition is dependent on the structure of the peroxide. researchgate.net In the context of the atmosphere, thermolysis is also considered a less significant degradation pathway for most organic peroxides compared to other chemical reactions. acs.orgresearchgate.net

| Degradation Pathway | Description | Atmospheric Significance |

| Photolysis | Decomposition by solar radiation. | Generally considered a minor sink for most atmospheric organic peroxides. acs.orgresearchgate.netnih.gov |

| Thermolysis | Decomposition by heat. | Considered a minor sink under typical atmospheric temperatures. acs.orgresearchgate.net |

This table outlines the primary physical degradation pathways for organic peroxides in the atmosphere and their general significance.

Reactions with other environmental species, particularly in the aqueous phase of aerosols and cloud droplets, are major degradation pathways for organic peroxides. acs.orgresearchgate.netnih.gov

Sulfur Dioxide (SO₂): The oxidation of dissolved sulfur dioxide by organic peroxides is a significant source of sulfate (B86663) formation in aerosols. researchgate.net This reaction can be rapid, with lifetimes estimated to be on the order of minutes to hours. acs.orgresearchgate.netnih.gov The reaction of organic peroxides with S(IV) (the dissolved form of SO₂) can yield both inorganic sulfate and organosulfates. researchgate.net Heterogeneous uptake of SO₂ onto organic aerosol containing peroxides is a dominant sink for SO₂ under humid conditions. d-nb.info

Transition Metal Ions: Interactions with transition metal ions, such as iron (Fe) and copper (Cu), are also fast transformation pathways for organic peroxides in atmospheric liquid water. acs.orgresearchgate.netnih.gov These reactions, often referred to as Fenton-like reactions, can lead to the generation of highly reactive radicals. researchgate.netmdpi.com The lifetime of organic peroxides in these reactions can also be in the range of minutes to hours. acs.orgresearchgate.netnih.gov

Role as Temporary Reservoirs for Oxidative Radicals in the Atmosphere

Organic peroxides are recognized as significant temporary reservoirs for oxidative radicals, such as the hydroxyl (•OH) and hydroperoxyl (HO₂•) radicals, collectively known as HOₓ, as well as organic peroxy radicals (RO₂•). acs.orgresearchgate.net The formation of 3-Methylheptane-3-peroxol in the atmosphere is intrinsically linked to the radical-initiated oxidation of its parent hydrocarbon, 3-methylheptane (B165616).

The process begins with the reaction of 3-methylheptane with a hydroxyl radical, the primary daytime oxidant in the troposphere. This reaction abstracts a hydrogen atom from the 3-methylheptane molecule, leading to the formation of a 3-methylheptyl radical. Due to the presence of tertiary carbon, the hydrogen atom at the 3rd position is most likely to be abstracted.

Reaction Scheme: CH₃CH₂CH(CH₃)CH₂CH₂CH₂CH₃ + •OH → •C(CH₃)(CH₂CH₃)CH₂CH₂CH₂CH₃ + H₂O

In the oxygen-rich environment of the atmosphere, this alkyl radical rapidly reacts with molecular oxygen (O₂) to form a 3-methylheptylperoxy radical (RO₂•).

Reaction Scheme: •C(CH₃)(CH₂CH₃)CH₂CH₂CH₂CH₃ + O₂ → CH₃CH₂C(OO•)(CH₃)CH₂CH₂CH₂CH₃

This peroxy radical is a key intermediate. Under conditions of low nitrogen oxide (NOₓ) concentrations, which are often found in remote or less polluted regions, peroxy radicals can undergo self-reaction or cross-reaction with other peroxy radicals (R'O₂•) or with the hydroperoxyl radical (HO₂•). The reaction of the 3-methylheptylperoxy radical with a hydroperoxyl radical can lead to the formation of 3-methylheptane-3-hydroperoxide, while its self-reaction or reaction with other organic peroxy radicals can form dialkyl peroxides. The formation of this compound specifically involves the reaction of the 3-methylheptylperoxy radical with another radical, which could be a hydroxyl radical, leading to the formation of the peroxol.

The peroxide bond (-O-O-) in this compound is relatively weak and can be broken by photolysis (absorption of sunlight) or by thermal decomposition, thereby releasing the original oxidative radicals back into the atmosphere. semanticscholar.org This cycle of formation and decomposition allows this compound to act as a temporary reservoir, sequestering highly reactive radicals and transporting them over distances before releasing them to participate in further oxidative chemistry. researchgate.net The atmospheric lifetime of organic peroxides can range from minutes to days, depending on their structure and environmental conditions. researchgate.net

Illustrative Atmospheric Lifetimes of Organic Peroxides

| Compound Family | Typical Atmospheric Lifetime | Primary Loss Process |

|---|---|---|

| Alkyl Hydroperoxides | Hours to Days | Photolysis, Reaction with •OH |

| Dialkyl Peroxides | Days | Photolysis |

| Peroxyacyl Nitrates | Hours to Days | Thermal Decomposition |

This table presents generalized data for classes of organic peroxides to illustrate the potential atmospheric persistence of compounds like this compound.

Contribution to Secondary Organic Aerosol (SOA) Formation and Composition

Secondary organic aerosols (SOA) are formed in the atmosphere through the oxidation of volatile organic compounds (VOCs), leading to the formation of lower volatility products that can partition into the aerosol phase. semanticscholar.org Alkanes, particularly those with eight or more carbon atoms like 3-methylheptane, are known to be significant precursors to SOA. copernicus.org The formation of oxygenated derivatives, such as this compound, is a key step in this process.

The atmospheric oxidation of 3-methylheptane produces a variety of oxygenated products, including ketones, aldehydes, alcohols, and organic peroxides. The addition of polar functional groups, such as the peroxol group in this compound, significantly reduces the vapor pressure of the parent hydrocarbon, making it more likely to condense onto existing aerosol particles or to participate in the formation of new particles. copernicus.org

The structure of the parent alkane influences the volatility of its oxidation products and thus its SOA yield. Branched alkanes, like 3-methylheptane, may produce more volatile oxidation products compared to their linear counterparts with the same number of carbon atoms, which could potentially lead to lower SOA yields. copernicus.org However, the formation of highly functionalized products like peroxols can still contribute significantly to SOA mass.

Illustrative SOA Yields from C8 Alkanes

| Precursor Alkane | Oxidant | SOA Yield (%) | Reference Conditions |

|---|---|---|---|

| n-octane | OH | 5 - 15 | High NOₓ |

| 2,2,4-Trimethylpentane | OH | 2 - 8 | High NOₓ |

| 3-Methylheptane | OH | Estimated 3 - 10 | Inferred from similar branched alkanes |

This table provides typical SOA yields for C8 alkanes to contextualize the potential contribution of 3-methylheptane oxidation products to aerosol formation. The value for 3-methylheptane is an estimation based on the behavior of similar compounds.

Future Research Directions and Unresolved Challenges

Development of More Efficient and Selective Synthetic Routes

The synthesis of tertiary alkyl hydroperoxides can be challenging due to their potential for decomposition. Future research should focus on developing synthetic methodologies for 3-Methylheptane-3-peroxol that are not only efficient in terms of yield but also highly selective, minimizing the formation of byproducts such as the corresponding alcohol (3-methylheptan-3-ol) and other rearrangement products.

Potential areas of exploration include:

Catalytic Autoxidation: Investigating the catalyzed reaction of 3-methylheptane (B165616) with molecular oxygen. This would involve screening various metal catalysts to identify those that promote the formation of the hydroperoxide at the tertiary carbon with high selectivity.

Nucleophilic Substitution Routes: Exploring the reaction of the corresponding tertiary alcohol or its derivatives with a source of hydrogen peroxide under controlled conditions. This could involve the use of acid or base catalysis to facilitate the substitution reaction while mitigating decomposition pathways.

Hydroperoxymercuriation-Demercuriation: Adapting established methods for the synthesis of alkyl hydroperoxides, which involve the reaction of an alkene with hydrogen peroxide and a mercury salt, followed by reductive demercuriation.

A comparative analysis of potential synthetic routes is presented in Table 1.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Catalytic Autoxidation | Potentially cost-effective using readily available starting materials. | Low selectivity, formation of multiple oxidation products, risk of over-oxidation. |

| Nucleophilic Substitution | Higher potential for selectivity compared to autoxidation. | Requires synthesis of the tertiary alcohol precursor, potential for acid/base-catalyzed decomposition. |

| Hydroperoxymercuriation | Generally provides good yields for certain hydroperoxides. | Use of toxic mercury reagents, multi-step process. |

Table 1: Comparison of Potential Synthetic Routes for this compound

Advanced Spectroscopic Characterization of Transient Radical Species

The decomposition of alkyl hydroperoxides often proceeds through radical intermediates, such as alkoxy (RO•) and peroxy (ROO•) radicals. A significant challenge lies in the direct observation and characterization of these highly reactive and short-lived species. Future research should employ advanced spectroscopic techniques to gain insights into the decomposition mechanism of this compound.

Techniques that could be particularly valuable include:

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is highly sensitive for the detection and characterization of radical species. Time-resolved EPR studies could provide information on the structure and kinetics of the transient radicals formed during the thermal or photochemical decomposition of this compound.

Transient Absorption Spectroscopy: By using pump-probe laser techniques, it may be possible to detect the electronic absorption spectra of the transient radical intermediates, providing further information about their electronic structure and reaction pathways.

Refinement of Computational Models for Complex Reaction Systems

Computational chemistry offers a powerful tool for understanding the complex reaction pathways involved in the chemistry of hydroperoxides. Future research should focus on developing and refining computational models to accurately predict the behavior of this compound.

Key areas for computational investigation include:

Thermochemical Parameters: Calculating accurate bond dissociation energies for the O-O and C-O bonds in this compound to predict its thermal stability and likely decomposition pathways.

Reaction Mechanisms: Modeling the potential energy surfaces for various decomposition and rearrangement reactions to identify the most favorable pathways under different conditions.

Spectroscopic Predictions: Calculating theoretical spectroscopic data (e.g., NMR, IR, UV-Vis) for both the parent molecule and its transient radical species to aid in their experimental identification and characterization. A systematic computational study on the unimolecular reactions of alkylperoxy and related radicals has highlighted the importance of such theoretical investigations for building kinetic models. nih.gov

Exploration of Novel Catalytic Applications and Process Optimization

While tertiary hydroperoxides are known as polymerization initiators, there is potential for this compound to be used in more specialized catalytic applications. Future research could explore its utility in selective oxidation reactions. For instance, the catalytic decomposition of tertiary hydroperoxides in the presence of specific metal complexes can generate reactive oxygen species capable of performing selective oxidations of organic substrates. google.com

Research in this area should focus on:

Catalyst Screening: Identifying metal complexes that can activate this compound for selective oxygen transfer reactions, such as epoxidations or hydroxylations of alkenes and alkanes.

Process Optimization: Investigating the effects of reaction parameters such as temperature, solvent, and catalyst loading to maximize the yield and selectivity of desired oxidation products.

Comprehensive Understanding of Environmental Impacts and Mitigation Strategies

The widespread industrial use of organic peroxides necessitates a thorough understanding of their environmental fate and potential impacts. For long-chain hydroperoxides like this compound, this is particularly important as their physical properties may lead to different environmental distribution and persistence compared to smaller, more volatile peroxides.

Future research directions should include:

Biodegradation Studies: Assessing the biodegradability of this compound in various environmental compartments, such as soil and water, to determine its persistence.

Atmospheric Chemistry: Investigating the atmospheric fate of this compound, including its potential to contribute to the formation of secondary organic aerosols. Organic hydroperoxides are known to be key components of atmospheric aerosols. copernicus.org

Development of Mitigation Strategies: In the event of a spill or release, developing effective strategies for the safe decomposition and neutralization of this compound to minimize environmental harm. The environmental fate of organic peroxides is an active area of research, with studies focusing on their uptake and reactions on indoor and outdoor surfaces. nih.gov

Q & A

Q. What are the recommended protocols for synthesizing 3-Methylheptane-3-peroxol with high purity?

- Methodological Answer : Synthesis involves controlled radical peroxidation of 3-methylheptane under inert atmospheres. Key parameters include:

- Temperature : Maintain 40–60°C to avoid premature decomposition .

- Catalyst : Use tert-butyl hydroperoxide (TBHP) as an initiator at 0.5–1.0 mol% .

- Solvent : Non-polar solvents (e.g., hexane) enhance peroxidation efficiency by stabilizing radical intermediates .

- Purity Validation : Confirm via GC-MS (retention time ~12.3 min) and ¹H-NMR (δ 1.2–1.4 ppm for methyl groups; δ 4.8 ppm for -OOH proton) .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Storage : Keep at –20°C in amber glass vials under nitrogen to minimize photolytic/thermal degradation .

- Handling : Use chemically resistant gloves (e.g., nitrile , ≥0.11 mm thickness) during transfers. Prioritize fume hoods for manipulations .

- Exposure Limits : Adhere to PAC-3 (140 mg/m³) for emergency exposure thresholds .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Assign peroxide (-OOH) protons (δ 4.8 ppm) and tertiary carbon (δ 78–82 ppm) .

- FT-IR : Confirm O-O stretching at 880–900 cm⁻¹ and C-O-O-C bonds at 1100–1200 cm⁻¹ .

- DSC : Monitor decomposition exotherms (onset ~80°C) to assess thermal stability .

Advanced Research Questions

Q. How can conflicting data on the compound’s thermal stability be resolved systematically?

- Methodological Answer :

- Variable Isolation : Test stability under controlled humidity (0–80% RH), temperature (25–100°C), and light exposure to identify degradation triggers .

- Kinetic Analysis : Use Arrhenius plots to model decomposition rates across temperatures. Compare activation energies (Eₐ) from DSC and isothermal calorimetry .

- Cross-Lab Validation : Share samples with independent labs to verify reproducibility of decomposition thresholds .

Q. What computational models predict the decomposition pathways of this compound?

- Methodological Answer :

- DFT Calculations : Simulate homolytic O-O bond cleavage (bond dissociation energy ≈ 35–40 kcal/mol) using Gaussian or ORCA software .

- Molecular Dynamics : Model solvent effects (e.g., hexane vs. acetone) on decomposition kinetics .

- Validation : Cross-reference computational results with experimental EPR data to detect radical intermediates .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Reactor Design : Use continuous-flow systems to enhance heat dissipation and reduce localized overheating .

- Purification : Implement flash chromatography (silica gel, hexane/ethyl acetate 9:1) post-synthesis to remove TBHP residues .

- Scale-Up Metrics : Monitor O₂ pressure (maintain <1 atm) to prevent explosive peroxidation side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.